

Application Note: Comprehensive Analytical Characterization of Isoxazole-5-carboxylic Acid

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Compound of Interest

Compound Name: *Isoxazole-5-carboxylic acid*

Cat. No.: B057457

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Isoxazole-5-carboxylic acid** (CAS No. 21169-71-1) is a heterocyclic organic compound that serves as a vital intermediate and building block in pharmaceutical and agrochemical research.^[1] Its derivatives have shown potential as analgesic, anti-inflammatory, and antimicrobial agents.^{[2][3]} Accurate and thorough characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical for reliable research outcomes and the development of new chemical entities. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of **Isoxazole-5-carboxylic acid**.

Physicochemical Properties

Isoxazole-5-carboxylic acid is typically a white to slightly yellow crystalline powder.^{[1][2]} Its fundamental physicochemical properties are summarized in the table below. Due to its moisture sensitivity, proper handling and storage in a dry, dark environment are essential.^{[2][4]}

Property	Value	Reference
CAS Number	21169-71-1	[2][4]
Molecular Formula	C ₄ H ₃ NO ₃	[2]
Molecular Weight	113.07 g/mol	[2]
Appearance	White to slightly yellow powder/solid	[1][2][4]
Melting Point	144-148 °C	[2][4]
pKa (Predicted)	2.29 ± 0.10	[2][4]
Solubility	Slightly soluble in water; Moderately soluble in polar organic solvents (e.g., DMSO, ethanol)	[1][2][5]
Storage	Room temperature, sealed in dry, dark place	[2][4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of **Isoxazole-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. For **Isoxazole-5-carboxylic acid**, ¹H NMR is expected to show two distinct signals for the isoxazole ring protons and a broad signal for the carboxylic acid proton.

Experimental Protocol (¹H and ¹³C NMR):

- Sample Preparation: Accurately weigh 5-10 mg of **Isoxazole-5-carboxylic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube.

- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition (^1H NMR):
 - Acquire the spectrum at 25 °C.
 - Set a spectral width of approximately 16 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set a spectral width of approximately 220 ppm.
 - Use a relaxation delay of 5 seconds.
 - Acquire several thousand scans as needed to achieve an adequate signal-to-noise ratio.
- Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted NMR Data (in DMSO- d_6):

Technique	Predicted Chemical Shift (δ , ppm)	Assignment
^1H NMR	~ 13.5 (broad s, 1H)	Carboxylic acid (-COOH)
~ 8.9 (d, 1H)	Isoxazole H-3	
~ 7.5 (d, 1H)	Isoxazole H-4	
^{13}C NMR	~ 162	Carboxylic acid (-COOH)
~ 158	Isoxazole C5	
~ 152	Isoxazole C3	
~ 110	Isoxazole C4	

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **Isoxazole-5-carboxylic acid** is characterized by the presence of a very broad O-H stretch from the carboxylic acid dimer, a sharp carbonyl (C=O) stretch, and vibrations associated with the isoxazole ring.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small amount of the solid **Isoxazole-5-carboxylic acid** powder directly onto the ATR crystal.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Analysis:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
- **Data Acquisition:** Collect the sample spectrum, typically by co-adding 32 scans over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Very Broad	O-H stretch (from hydrogen-bonded carboxylic acid)[6]
1760 - 1690	Strong, Sharp	C=O stretch (carbonyl of carboxylic acid)[6]
~1600	Medium	C=N stretch (isoxazole ring)
1320 - 1210	Medium	C-O stretch (carboxylic acid)[6]
950 - 910	Medium, Broad	O-H bend (out-of-plane)[6]

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it should readily show the molecular ion or protonated/deprotonated molecule.

Experimental Protocol (LC-MS with ESI):

- Sample Preparation: Prepare a dilute solution of **Isoxazole-5-carboxylic acid** (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
- Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to an HPLC system.
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Data Acquisition (Negative Ion Mode Recommended):
 - Set the mass spectrometer to scan a relevant m/z range (e.g., 50-200 amu).

- Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.
- Data Analysis: Identify the m/z value corresponding to the deprotonated molecule $[M-H]^-$. For tandem MS (MS/MS), select this ion and apply collision energy to observe characteristic fragment ions.

Expected Mass Spectrometry Data:

Ion Mode	Ion Type	Calculated m/z	Interpretation
Negative	$[M-H]^-$	112.00	Deprotonated molecular ion
Positive	$[M+H]^+$	114.02	Protonated molecular ion
Positive	$[M+Na]^+$	136.00	Sodium adduct

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Application: Reverse-phase HPLC with UV detection is the standard method for determining the purity of **Isoxazole-5-carboxylic acid** and for quantifying it in mixtures. The method separates the main component from any impurities, starting materials, or by-products.

Experimental Protocol (Purity Analysis):

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.
- HPLC System and Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Phosphoric Acid). For example, 30:70 (v/v)

Acetonitrile:Water + 0.1% TFA.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 230 nm, to be determined by UV scan).
- Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Summary of HPLC Method Parameters:

Parameter	Recommended Setting
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile / 0.1% TFA in Water
Elution Mode	Isocratic or Gradient
Flow Rate	1.0 mL/min
Detector	UV at ~230 nm
Temperature	30 °C

Thermal and Elemental Analysis

Differential Scanning Calorimetry (DSC)

Application: DSC is used to determine the melting point and thermal purity of a crystalline solid. For **Isoxazole-5-carboxylic acid**, DSC will show a sharp endothermic peak corresponding to its melting transition. The temperature at the peak maximum is taken as the melting point, and the sharpness of the peak is an indicator of purity.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
- **Instrumentation:** Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
- **Data Acquisition:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
 - Use a heating rate of 10 °C/min from room temperature to a temperature above the expected melting point (e.g., 25 °C to 180 °C).
- **Data Analysis:** Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Expected Thermal Data:

Technique	Parameter	Expected Value
DSC	Melting Endotherm (Peak)	~144-148 °C[2][4]

Elemental Analysis

Application: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should match the theoretical values calculated from the molecular formula ($C_4H_3NO_3$), confirming the empirical formula.

Protocol:

- Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.
- Compare the reported percentages with the theoretical values.

Theoretical Elemental Composition:

Element	Theoretical Percentage (%)
Carbon (C)	42.49
Hydrogen (H)	2.67
Nitrogen (N)	12.39
Oxygen (O)	42.45

Analytical Workflows and Relationships

The following diagrams illustrate a typical workflow for quality control and the relationship between the analytical techniques and the information they provide.

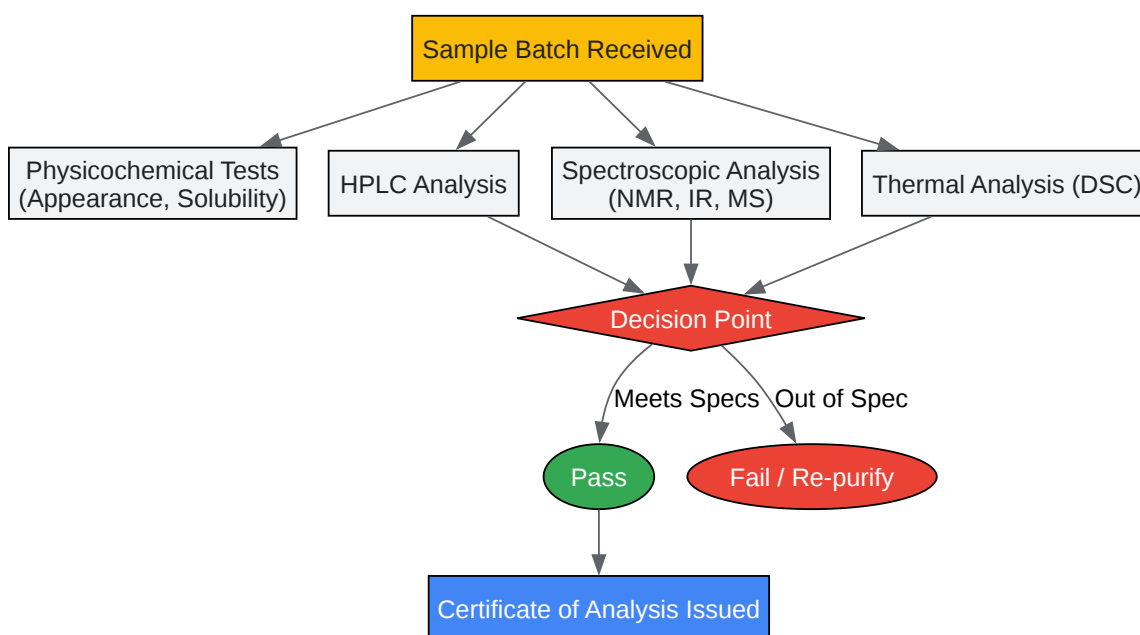


Figure 1: Quality Control Workflow

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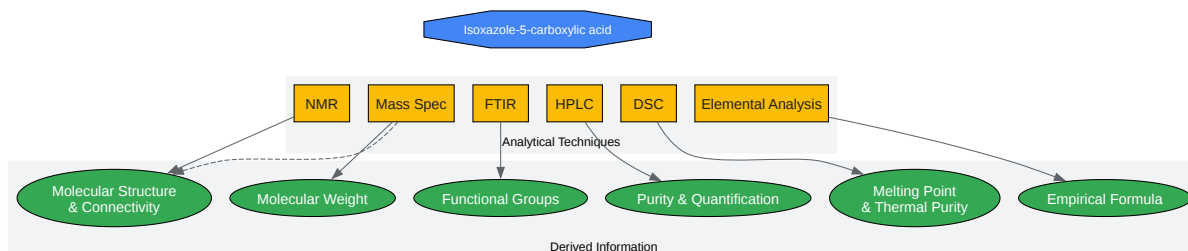


Figure 2: Information from Analytical Techniques

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